![molecular formula C14H10F3N3O2S B6287806 Ethyl 2-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate CAS No. 2436770-76-0](/img/structure/B6287806.png)

Ethyl 2-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

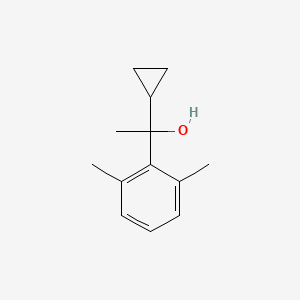

This compound is a heterocyclic compound . It’s part of a class of compounds that have been synthesized extensively due to their synthetic utility and their wide range of uses in medicinal chemistry .

Synthesis Analysis

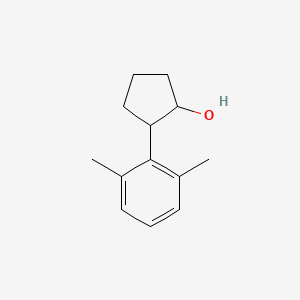

The synthesis of similar compounds has been achieved through various methods. For instance, 2,6-disubstituted-imidazo[2,1-b][1,3,4]thiadiazoles have been synthesized under microwave activation using 2-amino-5-substituted-1,3,4-thiadiazoles and appropriate bromo ketones . Another method involves the use of a Stille coupling reaction .Molecular Structure Analysis

The molecular structure of this compound is complex, as it includes multiple heterocyclic rings . These rings include an imidazole ring, a thiadiazole ring, and a phenyl ring with a trifluoromethyl group .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. For instance, the synthesis of similar compounds involves reactions such as microwave activation and Stille coupling .Applications De Recherche Scientifique

Here’s a comprehensive analysis of potential scientific research applications for Ethyl 2-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate, based on the structure and activity of similar compounds:

Antimicrobial Activity

Compounds with the imidazo[2,1-b][1,3,4]thiadiazole structure have shown antimicrobial properties. For instance, derivatives have been tested against microorganisms like Staphylococcus aureus, Klebsiella, and Candida albicans with some showing activity at low micromolar concentrations .

Neuroprotective/Anti-neuroinflammatory Agents

Derivatives of imidazo[2,1-b][1,3,4]thiadiazole have been developed as neuroprotective/anti-neuroinflammatory agents to treat neurodegenerative diseases. These compounds were screened using in-vitro models for their neuroprotective properties .

Low Band Gap Conjugated Polymers

The imidazo[2,1-b][1,3,4]thiadiazole structure has been used in the synthesis of low band gap conjugated polymers for electronic applications. These polymers are designed for use in devices like organic photovoltaics .

Antitumor and Cytotoxic Activity

Some imidazo[2,1-b][1,3,4]thiadiazole derivatives have demonstrated cytotoxicity against human tumor cell lines. They have been synthesized and evaluated for their antitumor properties .

Antitubercular Activity

Imidazo[2,1-b][1,3,4]thiadiazole derivatives have also been synthesized and evaluated for antitubercular activity against Mycobacterium tuberculosis strains .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

It is known that the imidazole ring, which is a part of this compound, is a crucial component in many biologically active compounds . The presence of the imidazole ring can contribute to the compound’s interaction with its targets, leading to various biological effects .

Biochemical Pathways

Compounds with similar structures have been reported to influence various biochemical pathways, leading to a wide range of biological activities .

Result of Action

Compounds with similar structures have been reported to exhibit a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

ethyl 2-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3N3O2S/c1-2-22-12(21)10-7-20-13(18-10)23-11(19-20)8-3-5-9(6-4-8)14(15,16)17/h3-7H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWEVUORWZQOPTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C(=N1)SC(=N2)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3N3O2S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.31 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

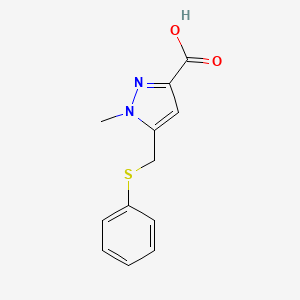

![2-[4-(Trifluoromethyl)phenyl]imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid](/img/structure/B6287785.png)

![5-Fluoro-6-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester, 95%](/img/structure/B6287798.png)